Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyrazole and piperidine moieties in its structure makes it a versatile scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of benzyl bromide with 3-(1H-pyrazol-3-yl)piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with various functional groups attached to the benzyl or pyrazole rings.
Scientific Research Applications
Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Benzyl3-(1H-pyrazol-5-yl)piperidine-1-carboxylate
- Benzyl3-(1H-pyrazol-4-yl)piperidine-1-carboxylate
- Benzyl3-(1H-pyrazol-2-yl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The position of the pyrazole ring attachment varies among these compounds, leading to differences in their chemical properties and reactivity.
- Uniqueness: Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and synthetic utility compared to its analogs .
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c20-16(21-12-13-5-2-1-3-6-13)19-10-4-7-14(11-19)15-8-9-17-18-15/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,17,18) |
InChI Key |
UVXBXFXAIDGZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=NN3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.